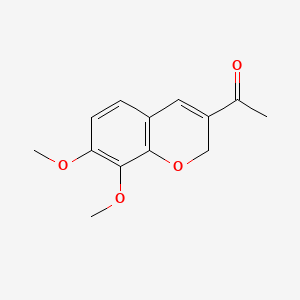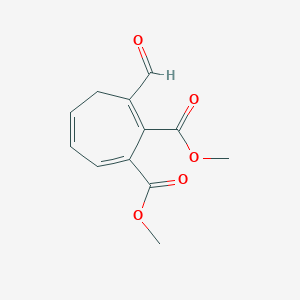
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cycloheptatriene ring substituted with formyl and dicarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the cycloheptatriene ring. The formyl and dicarboxylate groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or dicarboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive formyl and dicarboxylate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with a bicyclic structure, used in similar applications.
Dimethyl 4,7-dimethyl-5,6-diphenyltetracyclo[8.2.2.0(2,9).0(3,8)]tetradeca-3,7,13-triene-11,12-dicarboxylate:
Uniqueness: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is unique due to its combination of a cycloheptatriene ring with formyl and dicarboxylate groups. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63587-61-1 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
PRFSQHDANLAEFC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CCC(=C1C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


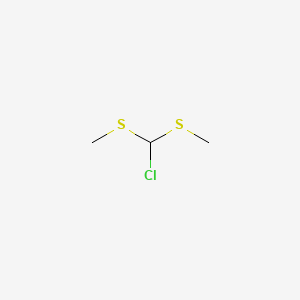
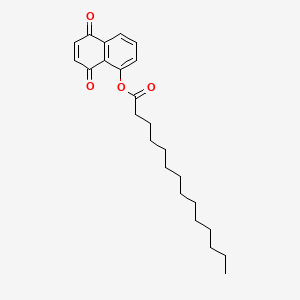
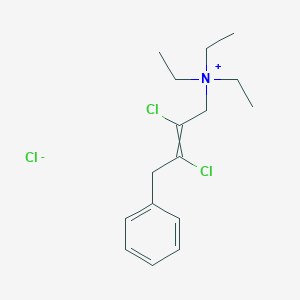

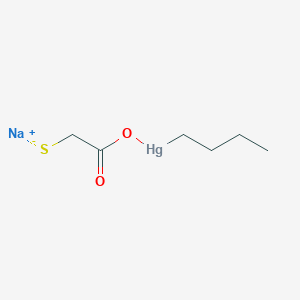
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
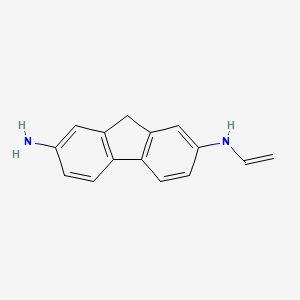

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)

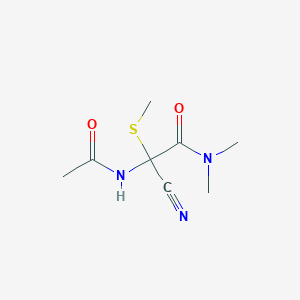
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
